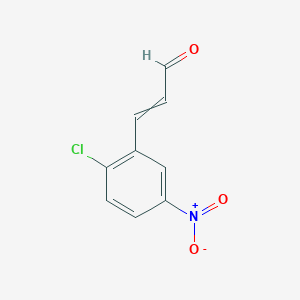

2-Chloro-5-nitrocinnamaldehyde

Description

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

3-(2-chloro-5-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6ClNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h1-6H |

InChI Key |

YGRWDGMIJOLYCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS No. | Physical State | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|---|

| 2-Chloro-5-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | Cl (2), NO₂ (5) | 6361-21-3 | Crystalline Powder | 80 | Aldehyde, Chloro, Nitro |

| 2-Chloro-5-fluorobenzaldehyde* | C₇H₄ClFO | 158.56 | Cl (2), F (5) | N/A | Not specified | Not provided | Aldehyde, Chloro, Fluoro |

| 2-Methoxy-5-methylnicotinaldehyde | C₈H₉NO₂ | 151.16 | OCH₃ (2), CH₃ (5) | 1203499-47-1 | Not specified | Not provided | Aldehyde, Methoxy, Methyl |

| 2-Chloro-5-hydroxyisonicotinaldehyde | C₆H₄ClNO₂ | 157.55 | Cl (2), OH (5) | 1060804-53-6 | Not specified | Not provided | Aldehyde, Chloro, Hydroxy |

Structural and Electronic Differences

- Electron-Withdrawing vs. Electron-Donating Groups: 2-Chloro-5-nitrobenzaldehyde features two strong electron-withdrawing groups (Cl and NO₂), making the aldehyde group highly electrophilic. This enhances reactivity in nucleophilic aromatic substitution (NAS) and condensation reactions . 2-Chloro-5-fluorobenzaldehyde (): The fluorine atom, while electronegative, is less deactivating than NO₂. This reduces electrophilicity compared to the nitro analog. 2-Methoxy-5-methylnicotinaldehyde (): Methoxy (OCH₃) is electron-donating, increasing electron density on the ring. This compound’s pyridine core further alters electronic properties, enabling coordination with metal catalysts.

Key Research Findings

- Substituent Effects on Reactivity : Nitro groups significantly increase the rate of NAS reactions compared to methoxy or hydroxyl groups .

- Thermal Stability : The melting point of 2-Chloro-5-nitrobenzaldehyde (80°C) is higher than its hydroxy analog, reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-5-nitrocinnamaldehyde in laboratory settings?

Synthesis typically involves sequential nitration and chlorination of cinnamaldehyde derivatives. For nitration, a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) is common, followed by chlorination using reagents like SOCl₂ or PCl₃. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures product integrity. Reaction progress should be monitored by TLC or HPLC .

Q. How can researchers purify this compound to achieve high analytical purity?

Recrystallization from a polar aprotic solvent (e.g., dimethylformamide) or distillation under reduced pressure (for thermally stable batches) are effective. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Purity validation requires ≥98% by GC-MS or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and aldehyde (~2820, ~2720 cm⁻¹) functional groups.

- NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; aromatic protons in δ 7.5–8.5 ppm) and ¹³C NMR (δ ~190 ppm for carbonyl carbon).

- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion ([M⁺] at m/z ~209) and fragmentation patterns. Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Use kinetic studies (e.g., varying reactant concentrations, temperature-dependent rate constants) to infer mechanistic pathways. Computational methods like density functional theory (DFT) can model transition states and electron density maps. Isotopic labeling (e.g., ¹⁵N in nitro groups) may clarify nitration regioselectivity .

Q. What strategies address contradictory data in catalytic reactions using this compound?

- Control Experiments : Replicate reactions under inert atmospheres (e.g., N₂/Ar) to rule out oxidation side reactions.

- Multi-Technique Validation : Combine HPLC, NMR, and X-ray crystallography to confirm product identity.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

Q. What safety protocols are essential for handling this compound?

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) simulate electronic properties (HOMO/LUMO energies) and Fukui indices to identify electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways .

Q. What methods resolve solubility challenges of this compound in aqueous systems?

- Co-Solvents : Use DMSO or acetone to enhance aqueous solubility.

- Derivatization : Convert the aldehyde group to a hydrazone or oxime for improved hydrophilicity.

- Micellar Catalysis : Employ surfactants (e.g., SDS) to solubilize the compound in water .

Q. How can researchers assess the ecological impact of this compound?

Q. What crystallographic techniques determine the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles. Data refinement via SHELXL and analysis with Mercury software visualizes intermolecular interactions (e.g., halogen bonding from Cl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.